2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- is a complex organic compound with a unique structure that includes a butenoic acid backbone and an isooctyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- typically involves multiple steps. One common method includes the esterification of 2-butenoic acid with isooctyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium hydroxide can yield a carboxylate salt.
Scientific Research Applications
2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Butenoic acid, butyl ester
- 2-Butenoic acid, 2-methyl-, 4-methylpentyl ester, (E)-
Uniqueness
2-Butenoic acid, 4-((bis(isooctyloxy)stibino)oxy)-4-oxo-, isooctyl ester, (2Z)- is unique due to its specific ester and stibino groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
71850-88-9 |
---|---|
Molecular Formula |
C28H53O6Sb |
Molecular Weight |
607.5 g/mol |
IUPAC Name |
4-O-[bis(6-methylheptoxy)stibanyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4.2C8H17O.Sb/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-8(2)6-4-3-5-7-9;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*8H,3-7H2,1-2H3;/q;2*-1;+3/p-1/b8-7-;;; |
InChI Key |
LFLQRJWTRNXPIM-IRYVOTIRSA-M |
Isomeric SMILES |
CC(C)CCCCCOC(=O)/C=C\C(=O)O[Sb](OCCCCCC(C)C)OCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sb](OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.